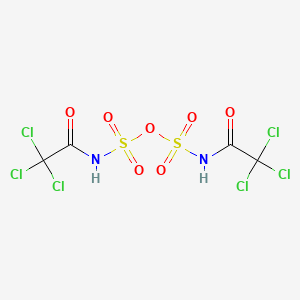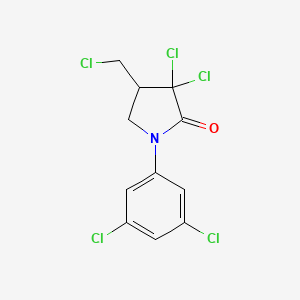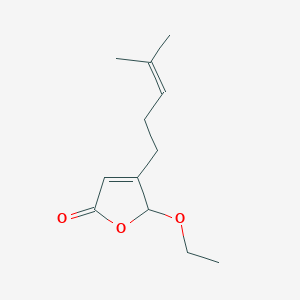![molecular formula C12H16O2 B14586403 1-[4-Hydroxy-3-methyl-2-(propan-2-yl)phenyl]ethan-1-one CAS No. 61405-65-0](/img/structure/B14586403.png)
1-[4-Hydroxy-3-methyl-2-(propan-2-yl)phenyl]ethan-1-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-[4-Hydroxy-3-methyl-2-(propan-2-yl)phenyl]ethan-1-one is an organic compound with a complex structure that includes a hydroxyl group, a methyl group, and an isopropyl group attached to a phenyl ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 1-[4-Hydroxy-3-methyl-2-(propan-2-yl)phenyl]ethan-1-one can be achieved through several methods. One common approach involves the Friedel-Crafts acylation of 4-hydroxy-3-methyl-2-(propan-2-yl)phenol with ethanoyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride. The reaction typically occurs under anhydrous conditions and requires careful control of temperature and reaction time to achieve high yields.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems for reagent addition and temperature control can enhance the efficiency and scalability of the synthesis process.
Analyse Chemischer Reaktionen
Types of Reactions
1-[4-Hydroxy-3-methyl-2-(propan-2-yl)phenyl]ethan-1-one undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The carbonyl group can be reduced to form an alcohol.
Substitution: The hydroxyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Reagents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3) can be used for substitution reactions.
Major Products Formed
Oxidation: Formation of this compound.
Reduction: Formation of 1-[4-Hydroxy-3-methyl-2-(propan-2-yl)phenyl]ethanol.
Substitution: Formation of various substituted derivatives depending on the reagent used.
Wissenschaftliche Forschungsanwendungen
1-[4-Hydroxy-3-methyl-2-(propan-2-yl)phenyl]ethan-1-one has several applications in scientific research:
Chemistry: Used as a starting material for the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and antioxidant properties.
Medicine: Explored for its potential therapeutic effects in treating various diseases.
Industry: Utilized in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of 1-[4-Hydroxy-3-methyl-2-(propan-2-yl)phenyl]ethan-1-one involves its interaction with specific molecular targets and pathways. The hydroxyl group can form hydrogen bonds with biological molecules, influencing their structure and function. Additionally, the compound’s ability to undergo oxidation and reduction reactions allows it to participate in redox processes within cells.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
4-Hydroxy-3-methyl-2-(propan-2-yl)phenol: Similar structure but lacks the ethanone group.
1-[4-Hydroxy-3-methoxyphenyl]ethan-1-one: Similar structure with a methoxy group instead of a methyl group.
Uniqueness
1-[4-Hydroxy-3-methyl-2-(propan-2-yl)phenyl]ethan-1-one is unique due to the presence of both a hydroxyl group and a carbonyl group, which allows it to participate in a wide range of chemical reactions. Its specific arrangement of functional groups also contributes to its distinct chemical and biological properties.
Eigenschaften
CAS-Nummer |
61405-65-0 |
|---|---|
Molekularformel |
C12H16O2 |
Molekulargewicht |
192.25 g/mol |
IUPAC-Name |
1-(4-hydroxy-3-methyl-2-propan-2-ylphenyl)ethanone |
InChI |
InChI=1S/C12H16O2/c1-7(2)12-8(3)11(14)6-5-10(12)9(4)13/h5-7,14H,1-4H3 |
InChI-Schlüssel |
JPYSFYIKLLVGKW-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=C(C=CC(=C1C(C)C)C(=O)C)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


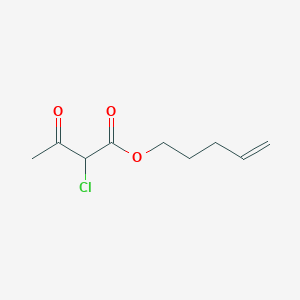

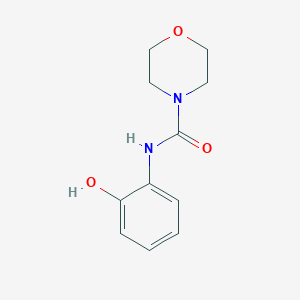




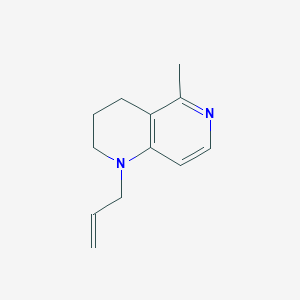
![2-Oxo-2-[(prop-2-en-1-yl)oxy]ethyl 2-cyanoprop-2-enoate](/img/structure/B14586372.png)
